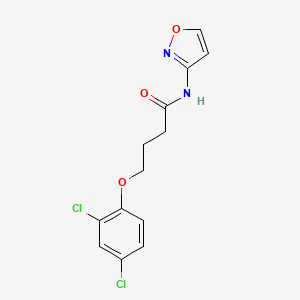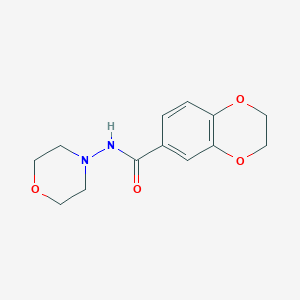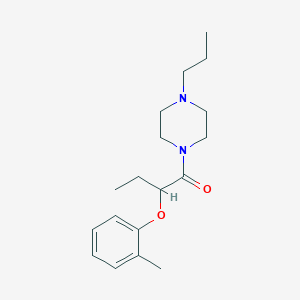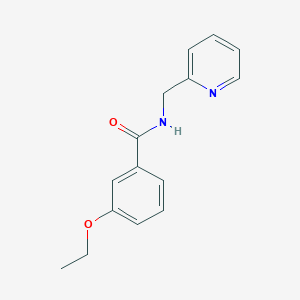
4-(2,4-dichlorophenoxy)-N-(1,2-oxazol-3-yl)butanamide
Overview
Description
4-(2,4-Dichlorophenoxy)-N-3-isoxazolylbutanamide is an organic compound that belongs to the class of phenoxy herbicides. It is structurally characterized by the presence of a dichlorophenoxy group and an isoxazole ring. This compound is primarily used in agricultural settings as a herbicide to control broadleaf weeds.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2,4-dichlorophenoxy)-N-(1,2-oxazol-3-yl)butanamide typically involves the following steps:
Formation of 2,4-dichlorophenoxyacetic acid: This is achieved by the chlorination of phenol to produce 2,4-dichlorophenol, which is then reacted with chloroacetic acid.
Synthesis of isoxazole ring: The isoxazole ring is synthesized through the reaction of hydroxylamine with an appropriate β-keto ester.
Coupling reaction: The final step involves the coupling of 2,4-dichlorophenoxyacetic acid with the isoxazole derivative under suitable conditions to form this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk chlorination: Large-scale chlorination of phenol to produce 2,4-dichlorophenol.
Continuous flow reactors: Use of continuous flow reactors for the synthesis of the isoxazole ring.
Automated coupling: Automated systems for the coupling reaction to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-(2,4-Dichlorophenoxy)-N-3-isoxazolylbutanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amines.
Substitution: Halogen atoms in the dichlorophenoxy group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium hydroxide and potassium carbonate.
Major Products
Oxidation: Formation of oxides and hydroxyl derivatives.
Reduction: Formation of amines and alcohols.
Substitution: Formation of various substituted phenoxy derivatives.
Scientific Research Applications
4-(2,4-Dichlorophenoxy)-N-3-isoxazolylbutanamide has several scientific research applications:
Chemistry: Used as a model compound to study herbicide activity and degradation pathways.
Biology: Investigated for its effects on plant growth and development.
Medicine: Explored for potential therapeutic applications due to its structural similarity to certain bioactive molecules.
Industry: Utilized in the formulation of herbicidal products for agricultural use.
Mechanism of Action
The compound exerts its herbicidal effects by mimicking natural plant hormones known as auxins. It is absorbed through the leaves and translocated to the meristems, where it induces uncontrolled growth, leading to the death of susceptible plants. The molecular targets include auxin receptors, which trigger a cascade of events resulting in increased synthesis of abscisic acid, ethylene, and reactive oxygen species .
Comparison with Similar Compounds
Similar Compounds
2,4-Dichlorophenoxyacetic acid: A widely used herbicide with a similar mechanism of action.
2,4,5-Trichlorophenoxyacetic acid: Another phenoxy herbicide with a longer half-life and higher environmental persistence.
Uniqueness
4-(2,4-Dichlorophenoxy)-N-3-isoxazolylbutanamide is unique due to the presence of the isoxazole ring, which imparts distinct chemical properties and potentially different biological activities compared to other phenoxy herbicides .
Properties
IUPAC Name |
4-(2,4-dichlorophenoxy)-N-(1,2-oxazol-3-yl)butanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12Cl2N2O3/c14-9-3-4-11(10(15)8-9)19-6-1-2-13(18)16-12-5-7-20-17-12/h3-5,7-8H,1-2,6H2,(H,16,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PDESRSIJNDBHSK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)OCCCC(=O)NC2=NOC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12Cl2N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-bromo-5-ethyl-N-[4-nitro-2-(trifluoromethyl)phenyl]thiophene-2-carboxamide](/img/structure/B4184802.png)
![2-(2-ISOPROPYLPHENOXY)-1-[4-(4-NITROPHENYL)PIPERAZINO]-1-ETHANONE](/img/structure/B4184810.png)

![2-{[(2-chloro-6-fluorophenyl)acetyl]amino}-5-propyl-3-thiophenecarboxamide](/img/structure/B4184822.png)

![N-(2-METHOXYPHENYL)-4,5-DIMETHYL-2-{[(PHENYLSULFANYL)ACETYL]AMINO}-3-THIOPHENECARBOXAMIDE](/img/structure/B4184834.png)

![N-[3-(MORPHOLINE-4-SULFONYL)PHENYL]THIOPHENE-2-CARBOXAMIDE](/img/structure/B4184850.png)
![2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL[4-(2-PYRIMIDINYL)PIPERAZINO]METHANONE](/img/structure/B4184852.png)


![N-[4-ethyl-5-methyl-3-(morpholine-4-carbonyl)thiophen-2-yl]-2-phenylbutanamide](/img/structure/B4184877.png)
![N-cyclohexyl-N'-[2-(1-piperidinyl)ethyl]thiourea](/img/structure/B4184892.png)
![1-[4-(4-ACETYLPHENYL)PIPERAZINO]-2-(2,3-DIHYDRO-1H-INDEN-5-YLOXY)-1-ETHANONE](/img/structure/B4184900.png)
